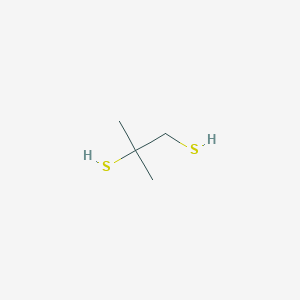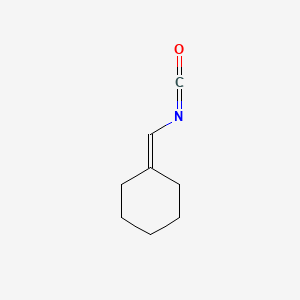
Ethane-1,2-diol;2-ethylhexanoic acid;furan-2,5-dione;hexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, polymer with 1,2-ethanediol and 2,5-furandione, 2-ethylhexanoate is a complex polymer that combines hexanedioic acid, 1,2-ethanediol, and 2,5-furandione with 2-ethylhexanoate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,2-ethanediol and 2,5-furandione, 2-ethylhexanoate typically involves a condensation polymerization reaction. This process includes the reaction of hexanedioic acid with 1,2-ethanediol and 2,5-furandione in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled pH levels to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any unreacted monomers and by-products, ensuring the final product’s quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic acid, polymer with 1,2-ethanediol and 2,5-furandione, 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form different functional groups, enhancing its reactivity.
Reduction: Reduction reactions can modify the polymer’s structure, affecting its properties.
Substitution: Substitution reactions can introduce new functional groups into the polymer, altering its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols or other reduced forms of the polymer.
Aplicaciones Científicas De Investigación
Hexanedioic acid, polymer with 1,2-ethanediol and 2,5-furandione, 2-ethylhexanoate has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biodegradable materials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and controlled-release pharmaceuticals.
Industry: Applied in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism by which hexanedioic acid, polymer with 1,2-ethanediol and 2,5-furandione, 2-ethylhexanoate exerts its effects involves interactions with specific molecular targets and pathways. The polymer’s structure allows it to interact with various biological molecules, facilitating its use in drug delivery and other biomedical applications. The pathways involved may include enzymatic reactions and receptor-mediated processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: This compound shares similarities in its polymer backbone but differs in the specific monomers used.
Polyethylene terephthalate (PET): A widely used polyester with different monomer units, known for its applications in packaging and textiles.
Uniqueness
Hexanedioic acid, polymer with 1,2-ethanediol and 2,5-furandione, 2-ethylhexanoate is unique due to its combination of monomers, which imparts specific properties such as biodegradability and enhanced reactivity. These characteristics make it suitable for specialized applications in various fields.
Propiedades
Número CAS |
65970-51-6 |
|---|---|
Fórmula molecular |
C20H34O11 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
ethane-1,2-diol;2-ethylhexanoic acid;furan-2,5-dione;hexanedioic acid |
InChI |
InChI=1S/C8H16O2.C6H10O4.C4H2O3.C2H6O2/c1-3-5-6-7(4-2)8(9)10;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4(6)7-3;3-1-2-4/h7H,3-6H2,1-2H3,(H,9,10);1-4H2,(H,7,8)(H,9,10);1-2H;3-4H,1-2H2 |
Clave InChI |
HUFJZKWJZWNXGP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.C1=CC(=O)OC1=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Números CAS relacionados |
65970-51-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


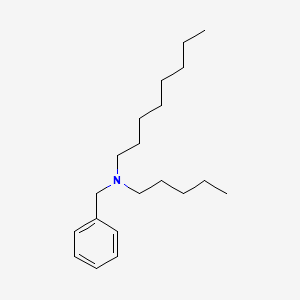
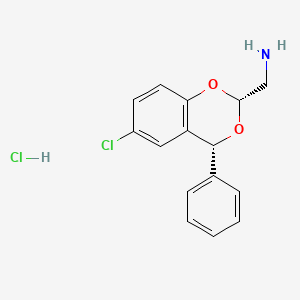
![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
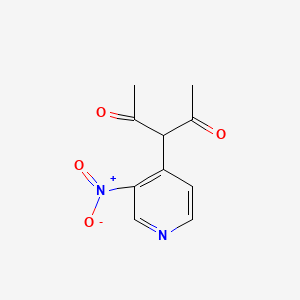
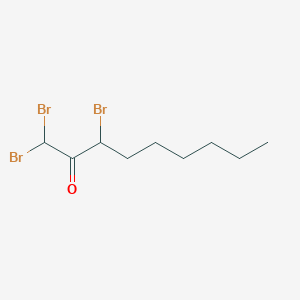
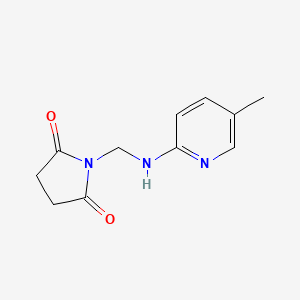
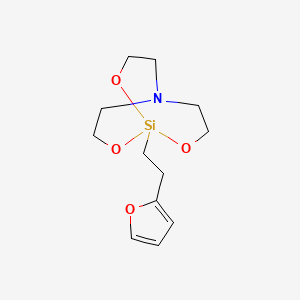
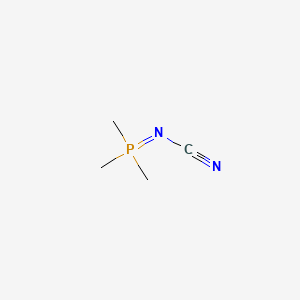
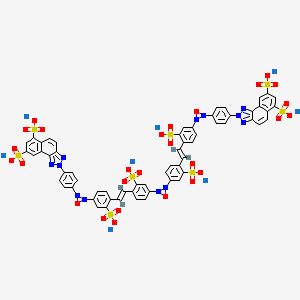

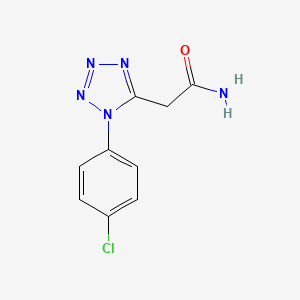
![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)
